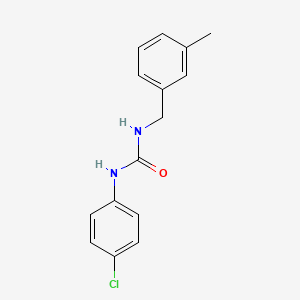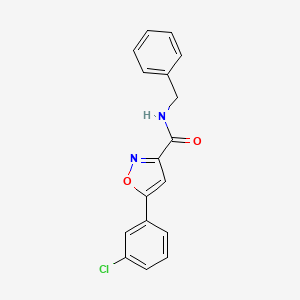
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea
描述
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in the mid-1970s and has since been studied for its potential pharmacological properties. CMU has been found to have an effect on the central nervous system, specifically on the opioid receptors.
科学研究应用
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been studied for its potential pharmacological properties, specifically for its effect on the opioid receptors. It has been found to have a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been used in research to study the opioid system and its role in pain management, addiction, and mood disorders.
作用机制
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to this receptor, N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea can produce analgesic and euphoric effects. It also has an effect on the delta-opioid receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
The binding of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea to the mu-opioid receptor results in the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of dopamine, which is associated with the rewarding effects of opioids. N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been found to produce analgesic effects in animal models of pain and has been shown to be effective in reducing opioid withdrawal symptoms.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. It is also relatively easy to synthesize and has been used in a variety of research settings. However, one limitation is that N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea is not selective for the mu-opioid receptor and also binds to other receptors, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea. One area of research is the development of more selective agonists for the mu-opioid receptor, which could potentially lead to the development of safer and more effective pain medications. Another direction is the study of the role of the delta-opioid receptor in mood disorders and the potential therapeutic effects of targeting this receptor. Additionally, the use of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea in combination with other compounds could lead to the development of novel treatments for opioid addiction and withdrawal.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-3-2-4-12(9-11)10-17-15(19)18-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAQFKDHLLYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(benzylthio)-7-methyl-6-[2-(4-methyl-1-piperazinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462226.png)
![1-(ethylsulfonyl)-N-[(2-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B4462238.png)
![[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B4462240.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4462246.png)
![3-(3-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462259.png)
![4-[ethyl(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4462261.png)
![1-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)azepane](/img/structure/B4462268.png)
![N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462269.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462277.png)
![7-cyclopropyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4462280.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462289.png)
![N~2~-(3-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4462296.png)
